molecular formula C15H22FN B11732574 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B11732574
M. Wt: 235.34 g/mol
InChI Key: BNRLISKFCUCZCP-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a research chemical with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a 4-fluorophenyl group and a butylamine chain. It is used in various scientific research applications due to its unique structural properties.

Properties

Molecular Formula

C15H22FN

Molecular Weight

235.34 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22FN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3

InChI Key

BNRLISKFCUCZCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Butylamine Chain: The butylamine chain is attached through an amination reaction, where an amine group is introduced to the cyclobutyl ring.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Preliminary studies suggest that 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine may exhibit significant biological activity, particularly concerning neurotransmitter systems. Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, indicating that this compound might possess pharmacological effects akin to those observed in antidepressants and stimulants.

Potential Mechanisms of Action

The compound's interaction with neurotransmitter systems could modulate various biological pathways. Research indicates that compounds with similar structures can significantly affect neurotransmitter reuptake mechanisms, suggesting that 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine may have therapeutic potential in treating mood disorders or attention-related conditions.

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for developing derivatives with potentially enhanced biological activities or distinct properties.

Synthesis and Derivative Formation

The synthesis of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several key steps, including:

  • Formation of the cyclobutyl ring : This step is crucial for establishing the core structure.
  • Introduction of the fluorophenyl group : The fluorine atom's presence can enhance the compound's reactivity.
  • Amine functionalization : This step is essential for achieving the desired pharmacological properties.

Optimized reaction conditions are crucial for maximizing yield and purity, often requiring careful control of temperature, pressure, and solvent choice.

Case Studies and Research Findings

While detailed studies on this specific compound are still limited, existing research provides insights into its therapeutic potential:

Case Study 1: Neurotransmitter Interaction

A study examining compounds structurally related to 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine found that they significantly inhibited serotonin reuptake. This suggests that further investigation into this compound could reveal similar effects, potentially leading to new treatments for depression or anxiety disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of related compounds has highlighted methods that could be adapted for producing 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine more efficiently. These methods emphasize the importance of reaction conditions in achieving high yields and purity levels.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:

    1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

    1-[1-(4-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine: The presence of a bromine atom can influence the compound’s physical properties and interactions with molecular targets.

    1-[1-(4-Methylphenyl)cyclobutyl]-3-methyl-1-butylamine: The methyl group can affect the compound’s lipophilicity and metabolic stability.

These comparisons highlight the unique properties of 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine, making it a valuable compound for various research applications.

Biological Activity

1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine, also known by its CAS number 1354281-88-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22FN, with a molecular weight of 235.35 g/mol. Its structure features a cyclobutyl group linked to a fluorophenyl moiety and a branched amine, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H22FN
Molecular Weight235.35 g/mol
IUPAC Name1-(1-(4-fluorophenyl)cyclobutyl)-3-methylbutan-1-amine
CAS Number1354281-88-1

Pharmacological Effects

Research indicates that compounds similar to 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine may exhibit diverse pharmacological activities. Preliminary studies suggest potential applications in the treatment of neuropsychiatric disorders, given their interaction with neurotransmitter systems.

Dopamine Transporter Inhibition : Compounds with similar structures have shown to inhibit the dopamine transporter (DAT), which is crucial in regulating dopamine levels in the brain. This activity is relevant for developing treatments for conditions such as schizophrenia and substance use disorders .

Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, suggesting potential antidepressant effects. This is supported by studies indicating that modifications in the amine structure can enhance binding affinity at these receptors .

Structure-Activity Relationship (SAR)

The structural variations in amines significantly affect their biological activity. For instance, the presence of the fluorophenyl group enhances lipophilicity, which can improve blood-brain barrier penetration and increase central nervous system (CNS) activity. Understanding these relationships is vital for optimizing therapeutic profiles .

Study on Fluopipamine

A recent study characterized fluopipamine, a compound structurally related to 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine. It was found to act as an antagonist for cellulose synthase enzyme 1 (CESA1), demonstrating herbicidal properties through inhibition of cellulose biosynthesis in plants . While this study primarily focused on plant biology, it highlights the importance of similar chemical frameworks in diverse biological contexts.

Neuropharmacological Studies

In preclinical models, certain analogs of the compound have been tested for their efficacy in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. These studies indicate that modifications to the amine structure can lead to significant variations in pharmacological outcomes, underscoring the relevance of SAR in drug development .

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